![molecular formula C7H3Cl2FO2 B042236 3,5-Dichloro-2-fluorobenzoic acid CAS No. 665022-07-1](/img/structure/B42236.png)
3,5-Dichloro-2-fluorobenzoic acid
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Overview
Description
“3,5-Dichloro-2-fluorobenzoic acid” is a chemical compound with the CAS Number: 665022-07-1 . It has a molecular weight of 209 and is typically stored at room temperature . The compound is usually in the form of a powder .
Synthesis Analysis
The synthesis of 2,4-dichloro-3,5-difluorobenzoic acid, a compound similar to 3,5-Dichloro-2-fluorobenzoic acid, has been reported . The synthesis was carried out from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .
Molecular Structure Analysis
The IUPAC name for this compound is 3,5-dichloro-2-fluorobenzoic acid . The InChI code for this compound is 1S/C7H3Cl2FO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) .
Physical And Chemical Properties Analysis
3,5-Dichloro-2-fluorobenzoic acid is a powder that is stored at room temperature . It has a molecular weight of 209 .
Scientific Research Applications
Pharmaceutical Synthesis
3,5-Dichloro-2-fluorobenzoic acid: is a valuable intermediate in the synthesis of pharmaceutical compounds. It’s particularly useful in creating quinolone-3-carboxylic acids derivatives . These derivatives are crucial for developing antibacterial medications, including the quinolone class of antibiotics which are effective against a broad range of bacterial infections.
Agrochemical Production
This compound serves as a precursor in the synthesis of agrochemical products. Its derivatives play a significant role in creating new pesticides and herbicides, contributing to the protection of crops and ensuring food security .
Food Additives
In the food industry, derivatives of 3,5-Dichloro-2-fluorobenzoic acid are used as intermediates for synthesizing food additives. These additives enhance the flavor, color, or shelf-life of food products, making them more appealing and longer-lasting .
Dye Manufacturing
The chemical structure of 3,5-Dichloro-2-fluorobenzoic acid makes it suitable for the synthesis of dyes. It’s involved in producing colorants used in textiles, inks, and pigments, offering a range of vibrant colors .
Material Science
In material science, this compound is utilized in the development of advanced materials. Its derivatives can be incorporated into polymers to improve their properties or used in the creation of novel materials with specific functionalities .
Chemical Synthesis
3,5-Dichloro-2-fluorobenzoic acid: is instrumental in various chemical synthesis processes. It’s used in reactions such as nitration, selective reduction, diazotisation, and chlorination, which are fundamental in creating complex organic molecules .
Safety and Hazards
The compound is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety precautions include using only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, washing all exposed external body areas thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, protective clothing, eye protection, and face protection .
Mechanism of Action
Target of Action
3,5-Dichloro-2-fluorobenzoic acid is a synthetic compound that is used as an intermediate in the synthesis of various biologically active compounds It’s known that halogenated benzoic acid derivatives are valuable intermediates for the synthesis of medicines, including antibacterials .
Biochemical Pathways
Given its role as an intermediate in the synthesis of various biologically active compounds, it’s likely that this compound affects multiple biochemical pathways depending on the final product it’s used to synthesize .
Pharmacokinetics
It’s known that the compound is a powder at room temperature , which suggests that it could be administered orally and absorbed in the gastrointestinal tract
Result of Action
Given its role as an intermediate in the synthesis of various biologically active compounds, it’s likely that this compound has diverse effects depending on the final product it’s used to synthesize .
Action Environment
The action environment of 3,5-Dichloro-2-fluorobenzoic acid is likely to be influenced by various factors, including temperature, pH, and the presence of other compounds. For instance, the compound is stable at room temperature , suggesting that it might be less stable at higher temperatures
properties
IUPAC Name |
3,5-dichloro-2-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFMZPUMZYDTSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2-fluorobenzoic acid |
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